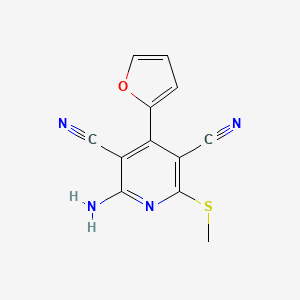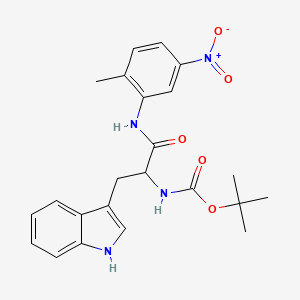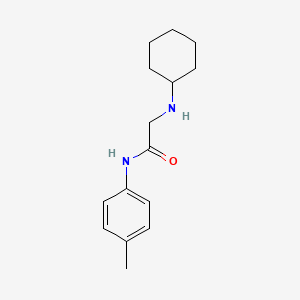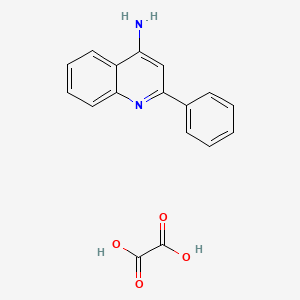![molecular formula C19H22F2N4O B4925039 N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4925039.png)
N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, also known as DFP-10825, is a compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell differentiation. N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has also been shown to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in cell growth and survival. In Alzheimer's disease research, N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to reduce amyloid beta accumulation in the brain by inhibiting the activity of the enzyme beta-secretase. In schizophrenia research, N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to improve cognitive function and reduce symptoms of schizophrenia by regulating the activity of various neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and receptors. However, N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, further research is needed to determine the optimal dosage and administration methods for N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea in clinical settings.
Synthesis Methods
N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea can be synthesized through a multi-step process that involves the reaction of 2,4-difluoroaniline with 4-phenylpiperazine to form the intermediate 2-(4-phenyl-1-piperazinyl)-4,6-difluoroaniline. This intermediate is then reacted with ethyl isocyanate to form the final product, N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea.
Scientific Research Applications
N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and schizophrenia. In cancer research, N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease research, N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. In schizophrenia research, N-(2,4-difluorophenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to improve cognitive function and reduce symptoms of schizophrenia.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O/c20-15-6-7-18(17(21)14-15)23-19(26)22-8-9-24-10-12-25(13-11-24)16-4-2-1-3-5-16/h1-7,14H,8-13H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHPEFFXJKQZIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NC2=C(C=C(C=C2)F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924960.png)




![4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-hydroxy-2H-chromen-2-one](/img/structure/B4924993.png)


![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B4925014.png)

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925033.png)

![4-[3-(4-chloro-2,6-dimethylphenoxy)propyl]morpholine](/img/structure/B4925049.png)
![1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B4925057.png)